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Direct Comparison: Cerdulatinib vs. Fostamatinib

The table below summarizes the core differences between these two inhibitors based on available data.

Feature Cerdulatinib Fostamatinib
Primary Dual inhibitor of Syk and JAK (JAK1, Inhibitor of Spleen Tyrosine Kinase
Target(s) JAK2, JAK3, TYK2) family members [1] (Syk) [3] [4]

Key Mechanism

Approved
Indications

Investigational
Uses

[2]

Reversibly competes with ATP for Syk
and JAK kinase domains, simultaneously
blocking B-cell receptor and JAK/STAT
signaling pathways [1].

None (Investigational) [6] [2]

Relapsed/Refractory Peripheral T-Cell
Lymphoma (PTCL), especially AITL/TFH
subtype; B-cell malignancies (CLL, NHL)

[6] [1] [2].

Rapidly metabolized to active form
R406; inhibits B-cell receptor signaling
and Fc receptor-mediated platelet
destruction [3] [5].

Chronic adult immune
thrombocytopenia (ITP) [5] [4]

Rheumatoid arthritis, autoimmune
hemolytic anemia, IgA nephropathy,
SIRS/Sepsis (preclinical) [3] [5] [4].
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Feature Cerdulatinib Fostamatinib

Clinical Efficacy Inr/r PTCL: ORR 36.2% (12 CR, 9 PR). In r/r DLBCL: ORR 22% (1 CR, 4 PR

(Sample) In AITL/TFH subtype: ORR 51.9% (10 in 23 pts). In CLL/SLL: ORR 55% (in
CR, 4 PR) [6] [2]. 11 pts) [3].

Common Grade  Anemia (20.0%), transient & Diarrhea, neutropenia,

23 AEs asymptomatic amylase/lipase elevation thrombocytopenia, hypertension [3].

(23.1%/18.5%), neutropenia (12.3%) [6]
[2].

Mechanisms of Action and Signaling Pathways

The different targeting profiles of cerdulatinib and fostamatinib lead to distinct mechanisms of action.

Cerdulatinib: Dual SYK/JAK Pathway Inhibition

Cerdulatinib's unique value lies in its ability to concurrently inhibit two critical signaling pathways. This
dual action is particularly relevant in cancers where both B-cell receptor and JAK/STAT signaling contribute

to tumor survival [1]. The diagram below illustrates how cerdulatinib blocks these parallel pathways.
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Fostamatinib: Syk Inhibition in Inmunoreceptor Signaling

Fostamatinib disrupts signaling downstream of immunoreceptors like the B-cell receptor (BCR) and Fc
receptors. This is particularly effective in autoantibody-mediated diseases like ITP, where it blocks Fc
receptor signaling in macrophages, thereby preventing antibody-mediated platelet destruction [3] [5]. The

following diagram outlines this mechanism.
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Experimental Data and Key Findings

Supporting experimental data and methodologies are crucial for evaluating these agents.

Cerdulatinib in Peripheral T-Cell Lymphoma (PTCL)

e Study Design: Open-label, Phase 2a trial (NCT01994382) in patients with relapsed/refractory PTCL
[6] [2].

e Dosing: 30 mg oral cerdulatinib twice daily in 28-day cycles until disease progression or
unacceptable toxicity [6].
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o Key Efficacy Results: The overall response rate (ORR) was 36.2% (12 complete responses/CRs, 9
partial responses/PRs). The ORR in the Angioimmunoblastic T-cell Lymphoma (AITL/TFH) subgroup
was notably higher at 51.9% (10 CRs, 4 PRs). The median duration of response (DoR) for the
AITL/TFH subgroup was 12.9 months [6] [2].

Fostamatinib in Diffuse Large B-Cell Lymphoma (DLBCL)

¢ Study Design: Phase I/l study in patients with refractory B-cell lymphomas [3].

e Dosing: 200 mg twice daily (BID) was established as the phase Il dose [3].

¢ Key Efficacy Results: In a cohort of 23 patients with DLBCL, the ORR was 22% (1 complete
response and 4 partial responses). The median progression-free survival (PFS) for these DLBCL
patients was 2.7 months [3].

Preclinical Insights for Fostamatinib

¢ Experimental Model: LPS-induced Systemic Inflammatory Response Syndrome (SIRS) in mice,
simulating inflammation from Gram-negative bacterial infection [5].

¢ Methodology: Mouse peritoneal macrophages (PMs) were pretreated with 1 uM fostamatinib for 0.5
hours and then stimulated with LPS. In vivo, mice were treated with fostamatinib in an LPS-induced
SIRS model. Gene expression profiles and phosphorylation of signaling proteins were analyzed via
transcriptome sequencing and Western blot [5].

¢ Key Findings: Fostamatinib significantly inhibited the LPS-induced expression and secretion of
inflammatory factors (TNF-a, IL-6, CCL2, CCL3, CXCL10). Mechanistically, it selectively blocked the
phosphorylation of STAT1 and STAT3 in macrophages, revealing a potential new pathway for its anti-
inflammatory effects beyond Syk inhibition [5].

Conclusion for Research and Development

The choice between cerdulatinib and fostamatinib in drug development is highly context-dependent:

e For T-cell Malignancies: Cerdulatinib is the standout candidate due to its dual mechanism. The
strong efficacy signal in AITL suggests its activity may be subtype-specific, highlighting a need for
biomarker-driven patient selection [6] [2].

¢ For B-cell Malighancies & Autoimmunity: Fostamatinib has a more established, though mixed,
clinical record. Its approval in ITP validates targeting Syk in antibody-mediated diseases. Its lackluster
performance in some lymphoma trials (like later DLBCL studies [3]) suggests its utility may be limited
as a monotherapy in certain cancers.
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e Combination Potential: Both drugs are strong candidates for combination regimens. Cerdulatinib
could be paired with agents to overcome resistance in B-cell cancers [1], while fostamatinib's newly
identified STAT1/3 inhibition opens avenues for combinations in inflammatory diseases like sepsis [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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